4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile
Overview
Description
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile is an organic compound with the molecular formula C16H19N. It is a derivative of benzonitrile, featuring a cyclohexyl group substituted with a propenyl group in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile typically involves the following steps:
Preparation of the cyclohexyl intermediate: The cyclohexyl group is prepared by hydrogenation of a suitable precursor, such as cyclohexene, in the presence of a catalyst like palladium on carbon.
Introduction of the propenyl group: The propenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Formation of the benzonitrile derivative: The final step involves the reaction of the cyclohexyl intermediate with benzonitrile under basic conditions to form the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for nitrile reduction.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile is not fully understood but is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The propenyl and nitrile groups are likely key functional groups involved in these interactions .
Comparison with Similar Compounds
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzene: Lacks the nitrile group, which may result in different reactivity and applications.
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)aniline:
Uniqueness: Its structural features make it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
4-[4-[(E)-prop-1-enyl]cyclohexyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h2-3,6-7,10-11,13,15H,4-5,8-9H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVBLRKVRNUULX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCC(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CCC(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219263 | |
Record name | 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96184-40-6 | |
Record name | 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 4-[trans-4-(1E)-1-propen-1-ylcyclohexyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.